

Technical Guide: The In Vitro Effects of NIK250 on Mitochondrial Function

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Compound of Interest		
Compound Name:	NIK250	
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Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "NIK250." This guide, therefore, addresses the in vitro mitochondrial effects of plausible alternative compounds—Nickel (Ni) compounds and Nicorandil/Nicotine—based on phonetic similarity and their known interactions with mitochondria. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Nickel (Ni) Compounds and Mitochondrial Function

Nickel and its compounds, particularly nickel chloride (NiCl₂) and nickel oxide nanoparticles (NiONPs), have been shown to induce mitochondrial dysfunction in various in vitro models. The primary mechanisms involve the induction of oxidative stress, disruption of mitochondrial dynamics, and impairment of the electron transport chain.

Quantitative Data Summary

The following tables summarize the quantitative effects of nickel compounds on key mitochondrial parameters as reported in in vitro studies.

Table 1: Effects of Nickel Compounds on Mitochondrial Reactive Oxygen Species (ROS)

Production



Compoun d	Cell Type	Concentr ation	Duration	Paramete r Measured	Observed Effect	Referenc e(s)
NiONPs	Human Pulmonary Artery Endothelial Cells (HPAEC)	0.5–5 μg/cm²	4 hours	Mitochondr ial O2 ⁻ Production	Concentration-dependent increase (up to 324.71% of control)	[1]
NiONPs	Mouse Spermatog onia (GC- 1)	100 μg/mL	24 hours	Mitochondr ial ROS (MtROS)	Significant increase in fluorescenc e intensity	[2]
NiCl ₂	Mouse Neuroblast oma (Neuro2a)	0.125–0.5 mM	24 hours	Mitochondr ial Superoxide Levels	Significant increase	[3]
Ni-refining fumes	Human Lung Epithelial (Beas-2B)	6.25–25.00 μg/mL	24 hours	ROS Production	Significant increase	[4]

Table 2: Effects of Nickel Compounds on Mitochondrial Membrane Potential (MMP)



Compoun d	Cell Type	Concentr ation	Duration	Paramete r Measured	Observed Effect	Referenc e(s)
NiONPs	HPAEC	0.5–5 μg/cm²	4 hours	MMP (using TMRM)	Concentrati on- dependent decrease	[1]
NiCl ₂	Primary Cultured Cortical Neurons	0.5 mM	12 hours	ΔΨm	Disruption of MMP	[5]
NiCl ₂	Renal Cells	Not specified	-	ММР	Depolarizat ion	[6]
Ni-refining fumes	Beas-2B	6.25–25.00 μg/mL	24 hours	ММР	Decrease	[4]

Table 3: Effects of Nickel Compounds on Mitochondrial Bioenergetics and Respiratory Chain



Compoun d	Cell Type	Concentr ation	Duration	Paramete r Measured	Observed Effect	Referenc e(s)
NiCl ₂	Primary Cultured Cortical Neurons	0.5 mM	12 hours	ATP Production	Reduction	[5]
NiONPs	GC-1	141.8 μg/mL (IC₅o)	24 hours	ATP Content	Dose- dependent decrease	[2]
NiCl ₂	Renal Cells (in vivo)	Not specified	-	Respiratory Chain Complexes I-IV	Reduction in levels	[6]
Ni-refining fumes	NIH/3T3	6.25–100 μg/mL	24 hours	Mitochondr ial ATP	Concentrati on- dependent decrease	[7]
Ni ions	A549	up to 1 mM	-	Complex I and SDH activity	Decrease	[8]

Experimental Protocols

- Assay Principle: Mitochondrial superoxide production is commonly assessed using the fluorescent probe MitoSOX™ Red. This cell-permeant dye selectively targets mitochondria and fluoresces upon oxidation by superoxide.
- Protocol:
 - Seed cells in a suitable format (e.g., 12-well plates) and allow them to adhere.
 - Expose cells to the desired concentrations of the nickel compound for the specified duration.

Foundational & Exploratory





- Prepare a 5 μM working solution of MitoSOX Red Mitochondrial Superoxide Indicator in an appropriate buffer (e.g., PBS or HBSS).
- Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
- Wash the cells with a warm buffer to remove excess probe.
- Analyze the fluorescence using a fluorescence microscope or a microplate reader. For microscopy, excitation is typically around 510 nm and emission at 580 nm. For flow cytometry, the signal is often detected in the PE channel.[2]
- Quantify the fluorescence intensity relative to control (untreated) cells.
- Assay Principle: MMP is a key indicator of mitochondrial health. It can be measured using
 cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. In
 healthy cells with high MMP, TMRM accumulates in the mitochondria, yielding a bright red
 fluorescence. Depolarization of the MMP results in a decreased signal.
- Protocol (using TMRM):
 - Culture cells on a suitable imaging plate (e.g., 96-well black, clear-bottom plate).
 - Treat cells with the nickel compound for the intended time.
 - Incubate the cells with a low concentration of TMRM (e.g., 20-200 nM) in a culture medium for 20-30 minutes at 37°C.[1]
 - Wash the cells with a buffer to remove the dye from the medium.
 - Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ≈ 549/575 nm).
 - A positive control for depolarization, such as the uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), should be used to validate the assay.
- Assay Principle: ATP levels are quantified using a luciferase-based bioluminescence assay.
 In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is



proportional to the ATP concentration.

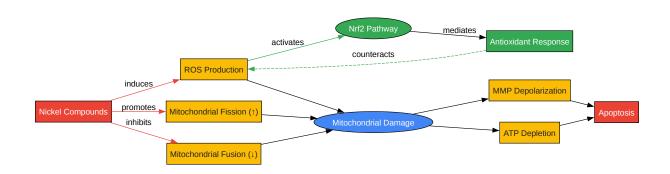
Protocol:

- Plate cells in a 96-well white plate and treat them with the nickel compound.
- At the end of the treatment, lyse the cells to release ATP using a detergent-based lysis buffer provided in a commercial ATP determination kit.
- Add the luciferase/luciferin substrate solution to the cell lysate.
- Immediately measure the luminescence using a luminometer.
- Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize the results to the cell number or protein concentration.

Signaling Pathways and Visualization

Nickel-induced mitochondrial dysfunction involves the disruption of mitochondrial dynamics—the balance between fission and fusion. Nickel compounds have been shown to increase the expression of fission proteins (Fis1, Drp1) and decrease the expression of fusion proteins (Mfn1, Mfn2), leading to mitochondrial fragmentation.[6][9] This is often linked to oxidative stress and can trigger apoptosis. Additionally, the Nrf2 signaling pathway, a key regulator of the antioxidant response, is often implicated in the cellular defense against nickel-induced oxidative stress.[10]





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Caption: Nickel-induced mitochondrial dysfunction pathway.

Section 2: Nicorandil and Mitochondrial Function

Nicorandil is a dual-action drug with potassium channel opening and nitrate-donating properties. Its effects on mitochondria are primarily linked to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is considered a cardioprotective mechanism.

Quantitative Data Summary

Table 4: Effects of Nicorandil on Mitochondrial Parameters



Cell Type	Concentrati on	Duration	Parameter Measured	Observed Effect	Reference(s
Rabbit Cardiomyocyt es	2.4 x 10 ⁻⁵ M (EC ₅₀)	-	ROS Production	Dose- dependent increase (marker for mitoKATP opening)	[9]
Dystrophin- deficient iPSC-CMs	Not specified	24 hours	ROS Levels (DHE)	Mitigated stress- induced increase	[11]
Dystrophin- deficient iPSC-CMs	Not specified	24 hours	MMP (TMRE)	Abrogated stress-induced decrease	[11]
Chicken Skeletal Muscle Mitochondria	Not specified	-	Complex III Activity	Increase	[12]
Chicken Skeletal Muscle Mitochondria	Not specified	-	Complex IV Activity	Decrease	[12]
Human Renal Carcinoma (786-O)	500 μg/mL	48 hours	NO Production	Up to 8-fold increase compared to control	[13]

Experimental Protocols

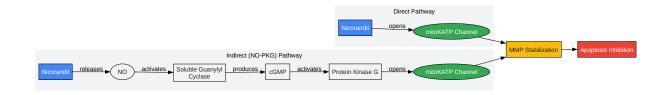
The protocols for measuring ROS, MMP, and ATP production are generally similar to those described in Section 1.2. Specific considerations for Nicorandil would include the use of



mitoKATP channel blockers like 5-hydroxydecanoate (5-HD) as a negative control to confirm the specificity of the observed effects.

Signaling Pathways and Visualization

Nicorandil's mitochondrial effects are multifaceted. It directly opens mitoKATP channels, which is thought to lead to a mild increase in ROS that acts as a trigger for protective signaling pathways. Additionally, its nitric oxide (NO) donor properties activate the soluble guanylyl cyclase (sGC) - cyclic guanosine monophosphate (cGMP) - protein kinase G (PKG) pathway, which also contributes to mitoKATP channel opening and cardioprotection.[9] This can lead to the inhibition of apoptosis by preventing the loss of mitochondrial membrane potential and cytochrome c release.[3]



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Caption: Dual signaling pathways of Nicorandil on mitochondria.

Section 3: Nicotine and Mitochondrial Function

Nicotine's impact on mitochondrial function is complex, with reports indicating both detrimental and potentially protective effects depending on the concentration, duration of exposure, and cell type.

Quantitative Data Summary



Table 5: Effects of Nicotine on Mitochondrial Parameters

Cell Type	Concentrati on	Duration	Parameter Measured	Observed Effect	Reference(s
Rat Brain Mitochondria	4.95 x 10 ⁻¹¹ M (EC ₅₀)	-	Oxygen Consumption	Inhibition (maximal decrease of 23.90% at 10 ⁻⁷ M)	[14]
Rat Brain Mitochondria	2.02 x 10 ⁻¹¹ M (EC ₅₀)	-	ROS Generation (Superoxide)	Inhibition by 15.74%	[14]
Neonatal Rat Ventricular Myocytes (NRVMs)	Not specified	-	Mitochondrial Superoxide Production	Increased	[5]
NRVMs	Not specified	-	MMP (JC-1)	Significant decrease	[5]
Neural Stem Cells	110 μg/mL	3 days	Mitochondrial Superoxide (MitoSOX)	Significant increase	[15]
Human Airway Smooth Muscle Cells	10 μΜ	48 hours	Mitochondrial Respiration	Blunted oxidative phosphorylati on parameters	[16]

Experimental Protocols

- Assay Principle: Mitochondrial respiration can be measured by monitoring the rate of oxygen consumption in a sealed chamber using a Clark-type electrode or with high-throughput plate-based assays (e.g., Seahorse XF Analyzer).
- Protocol (using Seahorse XF Analyzer):

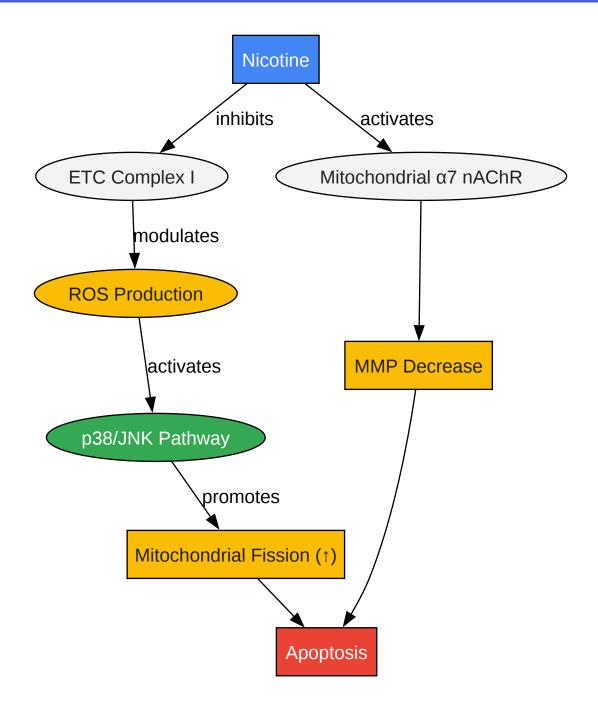


- Seed cells in a Seahorse XF cell culture microplate.
- Treat cells with nicotine as required.
- On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate in a non-CO₂ incubator at 37°C for 30-60 minutes.
- Load the sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin for Complex V, FCCP for uncoupling, and rotenone/antimycin A for Complex I/III inhibition).
- Place the cell plate in the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.
- The sequential injection of inhibitors allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Visualization

Nicotine can directly interact with the mitochondrial electron transport chain, notably inhibiting Complex I, which can paradoxically lead to either a decrease in ROS production by reducing electron leakage or an increase in ROS under other cellular conditions.[14][17] Nicotine has also been shown to induce an imbalance in mitochondrial dynamics, favoring fission (mediated by Drp1) over fusion, which can lead to mitochondrial fragmentation and apoptosis.[5] This process can be mediated by ROS and the activation of stress-related kinases like p38 and JNK. Furthermore, the presence of nicotinic acetylcholine receptors (nAChRs), particularly the α 7 subtype, on mitochondria suggests a direct receptor-mediated pathway for nicotine's effects on mitochondrial calcium handling and membrane potential.[18][19]





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Caption: Nicotine's multifaceted impact on mitochondrial function.

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